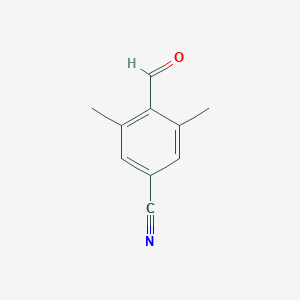

4-Formyl-3,5-dimethylbenzonitrile

Description

Significance of Aryl Nitriles and Aldehydes in Organic Synthesis

Aryl nitriles and aldehydes are two highly significant functional groups in the field of organic synthesis, each possessing unique reactivity that makes them valuable building blocks for more complex molecules. msu.educolab.ws

Aryl Nitriles: The nitrile group (-C≡N) is a versatile functional group in organic chemistry. colab.ws Aryl nitriles, which feature a nitrile group attached to an aromatic ring, are important intermediates in the synthesis of a wide array of compounds, including carboxylic acids, amines, and amides. acs.org Their strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring, which can be advantageous in the design of functional materials. nih.gov The synthesis of aryl nitriles is a significant area of research, with methods ranging from traditional cyanation reactions to more modern, environmentally friendly approaches. colab.wsacs.org

Aldehydes: Aldehydes (R-CHO) are characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. medium.com This functional group is highly reactive, particularly towards nucleophilic attack at the electrophilic carbonyl carbon. numberanalytics.comnumberanalytics.com This reactivity makes aldehydes crucial intermediates in the formation of new carbon-carbon bonds through reactions like the aldol (B89426) condensation. numberanalytics.com They are widely used in the synthesis of pharmaceuticals, polymers, and other fine chemicals. medium.combyjus.com The formyl group in 4-Formyl-3,5-dimethylbenzonitrile is an aldehyde functional group.

Overview of Benzonitrile (B105546) Derivatives in Advanced Materials and Medicinal Chemistry

Benzonitrile, a simple aromatic nitrile, and its derivatives are foundational to various fields of advanced materials and medicinal chemistry. atamankimya.com The unique electronic properties and reactivity of the nitrile group make these compounds highly valuable.

In advanced materials , benzonitrile derivatives are utilized in the development of organic electronic materials. acs.org The strong dipole moment of the nitrile group can influence molecular packing and charge transport properties, making them suitable for applications in organic semiconductors and other electronic devices. nih.gov

In medicinal chemistry , the nitrile group is a key pharmacophore in numerous drugs. nih.govnih.gov It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets. nih.gov Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents. google.com For instance, certain benzonitrile compounds have shown activity against human lung cancer and leukemia cell lines. google.com The nitrile group's ability to polarize the aromatic ring can also be crucial for optimizing interactions with enzymes and receptors. nih.gov

Research Trajectories and Academic Focus on this compound

Research involving this compound primarily centers on its utility as a synthetic intermediate. The presence of both a reactive aldehyde and a modifiable nitrile group on a substituted benzene (B151609) ring provides multiple avenues for chemical elaboration.

One key area of focus is its use in the construction of more complex molecular architectures. The aldehyde functionality can be readily transformed through various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

While specific, in-depth research solely on this compound is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules that are the subject of synthetic and medicinal chemistry research. The strategic placement of the formyl and dimethyl groups on the benzonitrile scaffold suggests its potential as a building block for creating highly functionalized and sterically defined molecules for various applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPDZSUBLMJJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157870-16-1 | |

| Record name | 4-formyl-3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formyl 3,5 Dimethylbenzonitrile and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for preparing 4-formyl-3,5-dimethylbenzonitrile and its analogs are founded on well-documented and reliable organic reactions, often prized for their scalability and reproducibility.

A crucial transformation in the synthesis of benzonitrile (B105546) derivatives is the installation of the cyano (-C≡N) group.

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbonyl double bond. While this method is effective for converting aldehydes and ketones into cyanohydrins, the direct synthesis of an aromatic nitrile from an aromatic aldehyde via this route is not a single-step process. researchgate.netnih.gov The reaction of an aromatic aldehyde with HCN typically yields a cyanohydrin intermediate. researchgate.net For instance, the reaction would form an aldoxime which is then dehydrated to the nitrile. nih.gov This process often requires a catalyst and can be performed in solvents like formic acid. nih.gov However, due to the high toxicity of hydrogen cyanide, alternative, safer cyanide sources are often preferred in laboratory settings. wikipedia.org

A more prevalent and direct method for introducing a nitrile group to an aromatic ring is the copper(I) cyanide-mediated cyanation, known as the Rosenmund-von Braun reaction. daneshyari.com This reaction typically involves the displacement of a halide (such as bromide or iodide) from the aromatic ring with a cyanide ion from CuCN. For the synthesis of this compound, a suitable precursor like 4-bromo-3,5-dimethylbenzaldehyde (B1289205) would be heated with copper(I) cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This method is a cornerstone for preparing aryl nitriles from aryl halides. daneshyari.com Modern variations of this reaction may use other cyanide sources like formamide, catalyzed by copper iodide. rsc.org

The introduction of the aldehyde (-CHO) functional group is another key synthetic step.

The Vilsmeier-Haack reaction is a potent technique for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction is well-suited for synthesizing this compound from a 3,5-dimethylbenzonitrile (B1329614) precursor. The formylating agent, known as the Vilsmeier reagent, is an electrophilic chloromethyliminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com The electron-donating methyl groups on the 3,5-dimethylbenzonitrile ring activate the aromatic system, directing the electrophilic Vilsmeier reagent to substitute at the para-position (position 4) relative to the cyano group, thus yielding the desired aldehyde. organic-chemistry.orgchemistrysteps.com The initial iminium ion product is subsequently hydrolyzed during workup to reveal the aldehyde. wikipedia.org

Often, the most practical approach to this compound involves a sequence of reactions starting from more accessible substituted aromatic compounds. These multi-step syntheses allow for the controlled and regioselective introduction of the required functional groups. youtube.comyoutube.comed.govyoutube.com

A common strategy begins with a readily available starting material, which is sequentially functionalized. For example, one could start with 3,5-dimethylphenol. A one-pot synthesis has been described for the related compound 3,5-dimethyl-4-hydroxybenzonitrile, starting from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and hydroxylamine (B1172632) hydrochloride. researchgate.net To arrive at the target molecule, the hydroxyl group would need to be replaced with a hydrogen, a non-trivial transformation.

A more direct, albeit multi-step, pathway could involve the bromination of a precursor, followed by formylation and cyanation, or a permutation of this order. The specific sequence is critical as the directing effects of the substituents (activating/deactivating and ortho,para/meta-directing) will influence the outcome of each electrophilic aromatic substitution step. youtube.com For instance, starting with m-xylene (B151644) (1,3-dimethylbenzene), a Friedel-Crafts acylation followed by oxidation could introduce the formyl group, and a subsequent nitration, reduction to an amine, diazotization, and Sandmeyer reaction could introduce the nitrile group. The order of these steps would need to be carefully planned to ensure the correct regiochemistry.

Table 1: Overview of Synthetic Reactions

| Reaction Type | Precursor Type | Reagents | Key Features |

| Copper(I) Cyanide-Mediated Synthesis | Aryl Halide (e.g., 4-Bromo-3,5-dimethylbenzaldehyde) | CuCN, polar aprotic solvent (e.g., DMF) | Direct displacement of halide with nitrile group. daneshyari.com |

| Vilsmeier-Haack Formylation | Activated Arene (e.g., 3,5-Dimethylbenzonitrile) | POCl₃, DMF, then H₂O | Formylates electron-rich aromatic rings. organic-chemistry.orgwikipedia.org |

| Aldehyde to Nitrile Conversion | Aromatic Aldehyde | Hydroxylamine hydrochloride, then dehydration | Two-step process via an oxime intermediate. nih.gov |

Modern and Catalytic Synthetic Approaches

Transition Metal-Catalyzed Coupling Reactions (Implied by related syntheses)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.com Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Negishi, and Sonogashira couplings are powerful tools for constructing complex aromatic molecules like this compound. mdpi-res.comustc.edu.cn These methods typically employ palladium or nickel catalysts to couple organohalides with various organometallic reagents. ustc.edu.cn

For the synthesis of substituted benzonitriles, these reactions can be envisioned in several ways. For example, a dihalosubstituted benzene (B151609) could undergo sequential cross-coupling reactions to introduce the methyl groups and a formyl precursor. The nitrile group can be installed via a palladium-catalyzed cyanation reaction using reagents like zinc cyanide (Zn(CN)₂). scholaris.ca

Nickel catalysis, in particular, has gained attention for its unique reactivity and cost-effectiveness. chemrxiv.org Research into Ni-catalyzed cross-coupling has led to the design of specialized ligands that can modulate the catalyst's activity. chemrxiv.org In one study, a bidentate, benzonitrile-containing ligand was developed to promote the Ni-catalyzed C(sp²)-C(sp³) bond formation, demonstrating that the benzonitrile moiety itself can act as an electron-accepting ligand to facilitate key steps in the catalytic cycle and stabilize the low-valent nickel catalyst. chemrxiv.org

Table 2: Key Transition Metal-Catalyzed Reactions for Aromatic Functionalization

| Reaction Name | Metal Catalyst | Bond Formed | Key Reactants | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Organohalide + Organoborane | mdpi-res.comustc.edu.cn |

| Negishi Coupling | Palladium/Nickel | C-C | Organohalide + Organozinc | ustc.edu.cn |

| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Organohalide + Terminal Alkyne | ustc.edu.cnacs.org |

| Buchwald-Hartwig Amination | Palladium | C-N | Organohalide + Amine | ustc.edu.cn |

Furthermore, transition metal catalysis allows for the transformation of one functional group into another on an aromatic ring. For example, Pd-catalyzed denitrative coupling reactions can use nitroarenes as starting materials to form new C-O, C-C, or other bonds, offering an alternative to the more common use of haloarenes. acs.org

Stereoselective and Diastereoselective Syntheses of Derivatives

While this compound is itself achiral, the principles of stereoselective synthesis are critical for producing its chiral derivatives, which may have applications in various fields. Modern catalysis offers powerful methods to control stereochemistry.

A significant development is the atroposelective synthesis of axially chiral benzonitriles. nih.gov These molecules possess chirality due to hindered rotation around a single bond. Researchers have developed a method using a chiral N-heterocyclic carbene (NHC) as an organocatalyst to achieve a dynamic kinetic resolution of racemic 2-arylbenzaldehydes, producing axially chiral benzonitriles in high yields and excellent enantioselectivities. nih.gov DFT calculations confirmed that the stereochemistry of the resulting benzonitrile products is highly stable. nih.gov

Another powerful approach is biocatalysis. Engineered enzymes can catalyze reactions with exquisite stereocontrol. For instance, an engineered myoglobin (B1173299) catalyst has been used for the highly diastereo- and enantioselective cyclopropanation of olefins with diazoacetonitrile. rochester.edu This method produces nitrile-substituted cyclopropanes as single stereoisomers (99.9% de and ee), providing an efficient route to enantiopure building blocks that can be further elaborated. rochester.edu

The Pinner reaction, which transforms nitriles into esters or other functional groups, has also been adapted for stereoselective synthesis. A diastereoselective intramolecular Pinner reaction has been developed to desymmetrize dinitriles, forming γ- and δ-lactones with good diastereoselectivity. nih.gov This work represents the first instance of a stereoselective Pinner-type reaction, using mild acid catalysis to construct complex chiral molecules containing a cyano-lactone core. nih.gov

Table 3: Examples of Stereoselective Synthesis of Nitrile Derivatives

| Synthetic Approach | Catalyst Type | Product Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Atroposelective DKR | Chiral N-Heterocyclic Carbene | Axially Chiral Benzonitriles | Good to excellent ee | nih.gov |

| Olefin Cyclopropanation | Engineered Myoglobin | Nitrile-Substituted Cyclopropanes | 99.9% de and ee | rochester.edu |

Reactivity Profiles and Chemical Transformations of 4 Formyl 3,5 Dimethylbenzonitrile

Transformations Involving the Formyl Group

The aldehyde functionality in 4-formyl-3,5-dimethylbenzonitrile is a versatile site for a range of chemical reactions, including oxidation, reduction, condensation, and nucleophilic additions.

Oxidation Reactions

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general principles of aldehyde oxidation are well-established. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O) can be employed. The expected product of this reaction is 4-cyano-3,5-dimethylbenzoic acid . The choice of oxidant is crucial to avoid potential side reactions, such as the hydrolysis of the nitrile group under harsh acidic or basic conditions.

Reduction Reactions

The reduction of the formyl group in this compound yields the corresponding primary alcohol, 4-(hydroxymethyl)-3,5-dimethylbenzonitrile . This transformation can be efficiently achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like nitriles. rsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures, often 0 °C, to ensure high yields. rsc.orgnih.gov For instance, a general procedure for the reduction of a similar compound, 4-bromo-3-formylbenzonitrile, to 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) involves the portion-wise addition of sodium borohydride to a solution of the aldehyde in methanol at 0 °C, affording the product in high yield after quenching and workup. nih.gov

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH4) | 4-(hydroxymethyl)-3,5-dimethylbenzonitrile | Methanol or Ethanol, 0 °C to RT |

Condensation and Imine Formation Reactions

The electrophilic carbon of the formyl group is susceptible to attack by nucleophilic nitrogen compounds, leading to the formation of imines (Schiff bases) or related condensation products. These reactions are typically catalyzed by an acid or a base. For example, condensation with primary amines would yield N-substituted imines.

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. nih.govyoutube.com This reaction involves the use of a phosphorus ylide (a Wittig reagent). nih.govyoutube.com For example, the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would be expected to yield 4-ethenyl-3,5-dimethylbenzonitrile .

| Reaction Type | Reagents | Product Type |

| Imine Formation | Primary Amines (R-NH2) | Imines (Schiff Bases) |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., CH2(CN)2) | α,β-Unsaturated Compounds |

| Wittig Reaction | Phosphorus Ylides (e.g., Ph3P=CHR) | Alkenes |

Nucleophilic Addition Reactions to the Aldehyde Moiety

The carbonyl carbon of the formyl group is a key site for nucleophilic addition reactions. Grignard reagents (RMgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. nih.gov For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH3MgBr) would be expected to yield 1-(4-cyano-2,6-dimethylphenyl)ethanol after hydrolysis of the intermediate magnesium alkoxide. nih.gov

Transformations Involving the Nitrile Group

The nitrile group in this compound can also undergo various chemical transformations, with hydrolysis to carboxylic acids being a prominent example.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group provides a route to carboxylic acids. This transformation can be carried out under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through an amide intermediate, 4-formyl-3,5-dimethylbenzamide , which is then further hydrolyzed to the corresponding carboxylic acid, 4-formyl-3,5-dimethylbenzoic acid .

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. This initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. researchgate.net

It is important to note that under harsh reaction conditions, the formyl group might also undergo reactions. Therefore, careful control of the reaction conditions is necessary to achieve selective hydrolysis of the nitrile group.

| Condition | Intermediate Product | Final Product |

| Acidic Hydrolysis | 4-formyl-3,5-dimethylbenzamide | 4-formyl-3,5-dimethylbenzoic acid |

| Basic Hydrolysis | Sodium 4-formyl-3,5-dimethylbenzoate | 4-formyl-3,5-dimethylbenzoic acid |

Nucleophilic Additions to the Nitrile Moiety

The nitrile group of this compound, while generally less reactive than the aldehyde, can undergo nucleophilic attack, particularly under acidic or basic conditions. The electron-withdrawing nature of the formyl group and the aromatic ring enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by strong nucleophiles.

Common nucleophilic additions to the nitrile moiety include hydrolysis to form a carboxylic acid or an amide, and reaction with organometallic reagents. For instance, Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The reaction conditions, such as temperature and the nature of the nucleophile, play a crucial role in determining the outcome and yield of these transformations.

Pinner Amidine Synthesis for Amidine Derivatization

The Pinner reaction is a classic method for converting nitriles into amidines, and it is applicable to this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves treating the nitrile with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride, to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org

The general scheme for the Pinner amidine synthesis is as follows:

Formation of the Pinner salt (an imino ether hydrochloride).

Reaction of the Pinner salt with an amine to form the amidine.

This method provides a valuable route for introducing the amidine functionality, which is a significant structural motif in many biologically active compounds and a useful intermediate in further synthetic transformations. organic-chemistry.org The reaction is often carried out at low temperatures to prevent the formation of side products. wikipedia.org

Participation in Complex Organic Reactions and Tandem Processes

This compound, with its dual reactive sites, is a versatile substrate for complex and tandem organic reactions, enabling the efficient construction of intricate molecular architectures.

Tandem Aza-Cope/Mannich Reactions with Benzonitrile (B105546) Derivatives

Benzonitrile derivatives can participate in tandem aza-Cope/Mannich reactions, a powerful strategy for the synthesis of polysubstituted pyrrolidines. acs.orgwikipedia.org This reaction cascade typically involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an unsaturated iminium ion (aza-Cope rearrangement), which generates an enol and a new iminium ion that then undergo an intramolecular Mannich reaction to form the pyrrolidine (B122466) ring. researchgate.net

While direct examples involving this compound are not extensively documented in readily available literature, the presence of the benzonitrile moiety suggests its potential as a substrate in such transformations. The reaction is known for its mild conditions and high diastereoselectivity, making it a valuable tool in natural product synthesis. wikipedia.org The process allows for the rapid assembly of complex cyclic structures from relatively simple starting materials. wikipedia.orgresearchgate.net

Povarov Reaction for Polycyclic Heterocycle Synthesis

The Povarov reaction, a type of aza-Diels-Alder reaction, is a three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. Given that this compound contains an aldehyde group, it can serve as the aldehyde component in this reaction.

The general mechanism involves the formation of an imine from the aniline and the aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. The specific substitution pattern on the this compound would influence the reactivity of the intermediate imine and the stereochemical outcome of the cycloaddition. This reaction provides an efficient route to complex polycyclic heterocyclic scaffolds.

Annulation and Cycloaddition Reactions

The aldehyde and nitrile functionalities of this compound can both participate in various annulation and cycloaddition reactions to construct new ring systems. The aldehyde group can react with a variety of nucleophiles in annulation strategies, such as the Robinson annulation, to form six-membered rings.

The nitrile group can also participate in cycloaddition reactions. For instance, in [3+2] cycloadditions with azides, it can form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. The specific conditions and reagents used will dictate which functional group reacts and the nature of the resulting cyclic product.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors. nih.gov

Electronic Effects:

The nitrile (-CN) and formyl (-CHO) groups are both strongly electron-withdrawing. They deactivate the benzene (B151609) ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution.

The electron-withdrawing nature of these groups also enhances the electrophilicity of the aldehyde carbon and the nitrile carbon, making them more susceptible to nucleophilic attack.

Steric Effects:

The two methyl groups at positions 3 and 5 provide steric hindrance around the formyl and nitrile groups.

This steric bulk can influence the approach of nucleophiles to the reactive centers. For example, bulky nucleophiles may react more slowly or selectively with the less hindered functional group.

In reactions like the Povarov reaction, the steric environment around the aldehyde can affect the stereoselectivity of the cycloaddition step.

Computational studies, such as those using density functional theory, can be employed to quantify the impact of these steric and electronic effects on the activation barriers and reaction pathways of various transformations involving this compound. emich.edu

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For 4-Formyl-3,5-dimethylbenzonitrile, the ¹H NMR spectrum provides distinct signals that correspond to the different protons in the structure.

The spectrum would be expected to show a singlet for the aldehydic proton, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons on the benzene (B151609) ring would appear as a singlet, as they are chemically equivalent. The methyl protons would also produce a singlet, shifted further upfield compared to the aromatic and aldehydic protons. The integration of these signals would correspond to the number of protons in each chemical environment (1H for the aldehyde, 2H for the aromatic ring, and 6H for the two methyl groups).

While specific chemical shift values can vary slightly depending on the solvent and instrument frequency, published data for similar compounds provide a general reference. For instance, the ¹H NMR spectrum of 3,5-dimethylbenzaldehyde (B1265933) shows signals for the methyl and aromatic protons. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic Proton (-CHO) | 9.0 - 10.0 | Singlet | 1H |

| Aromatic Protons | 7.0 - 8.0 | Singlet | 2H |

| Methyl Protons (-CH₃) | 2.0 - 3.0 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is typically observed far downfield, often in the range of 190-200 ppm. The carbon atom of the nitrile group appears in the 115-125 ppm region. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the formyl group and the nitrile group being the most deshielded among the ring carbons. The carbons bearing the methyl groups will also have a characteristic shift, as will the methyl carbons themselves, which are found in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are valuable adjuncts to standard ¹³C NMR. These experiments help in distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons. For this compound, DEPT experiments would confirm the presence of the aromatic CH groups and the methyl (CH₃) groups, while the quaternary carbons (including the one attached to the nitrile group and the formyl group, and the two bearing methyl groups) would be identified by their absence or specific phase in the edited spectra.

Published ¹³C NMR data for related benzonitrile (B105546) and benzaldehyde (B42025) derivatives serve as a useful comparison for interpreting the spectrum of this compound. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbon (C-CHO) | 135 - 145 |

| Aromatic Carbons (C-CH₃) | 138 - 148 |

| Aromatic Carbons (C-H) | 130 - 140 |

| Nitrile Carbon (C≡N) | 115 - 125 |

| Aromatic Carbon (C-CN) | 110 - 120 |

| Methyl Carbons (-CH₃) | 20 - 30 |

COrrelation SpectroscopY (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would be relatively simple due to the high symmetry of the molecule and the lack of proton-proton coupling between the distinct groups of protons. However, it would confirm the absence of coupling between the aldehydic, aromatic, and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached. columbia.edu For this compound, this would show correlations between the aromatic protons and their corresponding aromatic carbons, and between the methyl protons and the methyl carbons. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the aldehydic proton would show a correlation to the carbonyl carbon and to the aromatic carbons two and three bonds away. The methyl protons would show correlations to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons. These correlations provide definitive evidence for the connectivity of the various functional groups on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to analyze complex mixtures and to confirm the identity and purity of a synthesized compound. For this compound, LC-MS would be used to verify its presence in a reaction mixture and to determine its molecular weight. cymitquimica.com The mass spectrometer would detect the protonated molecule [M+H]⁺, providing a mass that corresponds to the molecular formula C₁₀H₉NO. uni.lu

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatography column, resulting in higher resolution, faster analysis times, and increased sensitivity. cymitquimica.com This technique would provide a more precise and rapid analysis of this compound, allowing for better separation from any impurities and a more accurate determination of its molecular weight.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the structural features of this compound by probing the vibrational modes of its constituent chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique spectral fingerprint. The primary characteristic absorptions for this compound are associated with the nitrile (C≡N), aldehyde (C=O), and substituted aromatic ring moieties.

The nitrile group's C≡N stretching vibration gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, typically around 2200 cm⁻¹. For aromatic nitriles, this peak may be at a slightly lower wavenumber due to conjugation with the benzene ring. nih.gov The aldehyde group is identified by its strong C=O stretching band, which is expected in the region of 1680-1715 cm⁻¹. The presence of aromatic C-H stretching vibrations is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below this value. jeeadv.ac.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretch | 2980 - 2870 | Medium |

| Nitrile (C≡N) | Stretch | 2230 - 2210 | Sharp, Strong |

| Aldehyde (C=O) | Stretch | 1715 - 1695 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. In many cases, vibrations that are weak in IR spectra are strong in Raman spectra, and vice versa. For this compound, the C≡N stretching vibration is also a prominent feature in the Raman spectrum. Similarly, the aromatic ring C=C stretching modes typically produce strong Raman signals. sigmaaldrich.com Comparative studies on related molecules like 4-formyl benzonitrile have utilized both FT-IR and FT-Raman spectroscopy to perform complete vibrational assignments, supported by quantum chemical calculations. chemnet.com Such an approach allows for a detailed analysis of the effects of substituents on the benzonitrile framework. chemnet.com

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Strong |

| Nitrile (C≡N) | Stretch | 2230 - 2210 | Strong |

| Aldehyde (C=O) | Stretch | 1715 - 1695 | Medium |

| Aromatic Ring | Ring Breathing/Stretching | 1610 - 1580 | Strong |

| Methyl C-H | Symmetric/Asymmetric Bend | 1460 - 1380 | Medium |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation of Derivatives

The aldehyde group in this compound provides a reactive handle for synthesizing a variety of derivatives, such as Schiff bases formed by condensation with primary amines. nih.gov XRD analysis of such crystalline derivatives would provide invaluable data, including:

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the planarity or twist between the benzene ring and substituent groups.

Intermolecular Interactions: Identification of non-covalent interactions like hydrogen bonds, π-π stacking, or C-H···π interactions that dictate the crystal packing.

Polymorphism: The ability to identify and characterize different crystalline forms (polymorphs) of a single compound, which may exhibit different physical properties.

Studies on other substituted benzonitriles and Schiff bases routinely employ XRD to confirm their molecular structures and analyze packing motifs, which are essential for applications in materials science and medicinal chemistry. mdpi.comijcm.ir

Advanced Spectroscopic Probes for Excited State Dynamics

The electronic behavior of this compound upon absorption of light can be investigated using advanced time-resolved spectroscopic techniques. These methods track the fate of the molecule on ultrafast timescales, from femtoseconds to picoseconds, revealing the dynamics of excited states. While direct studies on this specific molecule are limited, extensive research on closely related benzonitrile derivatives, particularly those capable of intramolecular charge transfer (ICT), provides a framework for understanding its potential photophysics. Current time information in Cambridgeshire, GB.uni.lubldpharm.com

Time-resolved infrared (TRIR) spectroscopy monitors changes in the vibrational spectrum of a molecule following photoexcitation. bldpharm.com By tracking the appearance, decay, and frequency shifts of specific vibrational bands (like the C≡N or C=O stretch), one can follow structural changes and energy flow within the excited molecule. bldpharm.com

In studies of related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), TRIR has been instrumental in directly observing the formation of the ICT state by monitoring the frequency shift of the C≡N band. sigmaaldrich.com For a molecule like this compound, TRIR could potentially track the dynamics of intersystem crossing to triplet states or other relaxation pathways following excitation of the π-π* or n-π* transitions associated with the benzaldehyde moiety.

Femtosecond Stimulated Raman Spectroscopy (FSRS) is another powerful technique for studying short-lived excited states with high temporal and spectral resolution. nih.gov FSRS provides a snapshot of the vibrational structure of a molecule at a specific time delay after photoexcitation, allowing for the real-time observation of chemical reactions and conformational changes. ijcm.ir

Research on DMABN using FSRS has provided a detailed picture of the intramolecular charge transfer process. ijcm.ir By analyzing the temporal changes in Raman modes, scientists have been able to distinguish between the initially populated locally excited (LE) state and the subsequent ICT state, as well as observe vibrational relaxation within the excited state manifold. ijcm.ir For instance, shifts in the phenyl C=C stretching mode serve as a direct probe of the changing electronic distribution along the reaction coordinate. ijcm.ir If this compound possesses interesting excited-state properties, FSRS would be an ideal tool to map the structural evolution during its photophysical processes.

Femtosecond Transient Absorption Spectroscopy

Extensive searches of scientific literature and databases did not yield specific research findings on the application of femtosecond transient absorption spectroscopy to the compound this compound. While this technique is a powerful tool for investigating the ultrafast dynamics of photoexcited molecules, and has been applied to related benzonitrile derivatives to study processes such as intramolecular charge transfer, no dedicated studies with published data tables or detailed research findings for this compound could be located.

Therefore, a detailed discussion of its excited-state dynamics, including transient absorption spectra and decay kinetics as determined by this method, cannot be provided at this time. Further experimental research would be required to elucidate the photophysical properties of this compound using this advanced spectroscopic technique.

Computational and Theoretical Studies on 4 Formyl 3,5 Dimethylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic landscapes of molecules. For 4-Formyl-3,5-dimethylbenzonitrile, these methods have been instrumental in characterizing its fundamental properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry and electronic properties of this compound. Studies have focused on calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. For this compound, the presence of both electron-withdrawing (formyl and nitrile) and electron-donating (dimethyl) groups influences its electronic distribution and, consequently, its reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.275 | -7.48 |

| LUMO Energy | -0.101 | -2.75 |

Note: These values are representative and can vary depending on the specific functional and basis set used in the DFT calculation.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of excited state properties, such as absorption wavelengths and oscillator strengths. These calculations can predict the molecule's UV-Vis absorption spectrum. The electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, are characterized to understand the nature of the excited states.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility. The primary focus of such studies would be the rotational barrier of the formyl group relative to the benzene (B151609) ring. By simulating the molecule's behavior over time, researchers can identify the most stable conformations and the energy barriers between different rotational isomers. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Mechanistic Studies through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, the reduction of the formyl group or nucleophilic addition to the nitrile group can be modeled to determine the reaction pathways and transition state energies. These studies provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction, which is often difficult to observe experimentally.

Prediction of Spectroscopic Parameters and Molecular Properties

Beyond UV-Vis spectra, computational methods can predict a range of other spectroscopic parameters. For example, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated using DFT. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Key vibrational modes, such as the C=O stretch of the formyl group and the C≡N stretch of the nitrile group, are of particular interest. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted to aid in the structural elucidation of the molecule and its derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| Infrared (IR) | C=O Stretch | ~1700 cm⁻¹ |

| Infrared (IR) | C≡N Stretch | ~2230 cm⁻¹ |

| ¹H NMR | Formyl Proton (CHO) | ~9.9-10.1 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-192 ppm |

Note: These are approximate values and can be influenced by the computational method and solvent effects.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena in Related Systems

The structure of this compound, featuring both electron-donating (dimethyl) and electron-withdrawing (formyl, nitrile) groups, makes it a candidate for studying Intramolecular Charge Transfer (ICT). In related donor-acceptor systems, photoexcitation can lead to a significant transfer of electron density from the donor part of the molecule to the acceptor part. This phenomenon is often characterized by a large change in dipole moment upon excitation and can lead to dual fluorescence. Computational studies on similar benzonitrile (B105546) derivatives have explored the nature of the ICT state and its dependence on solvent polarity. While specific studies on this compound's ICT properties may be limited, the analysis of related compounds provides a framework for understanding its potential photophysical behavior.

Steric Hindrance Effects on Molecular Conformation and Planarity in this compound

The Impact of Ortho-Methyl Groups

In an idealized, non-hindered benzaldehyde (B42025), the formyl group (CHO) would lie in the same plane as the benzene ring to maximize π-orbital overlap and resonance stabilization. However, in this compound, the two methyl groups at positions 3 and 5 flank the formyl group at position 4. This arrangement leads to significant van der Waals repulsion between the hydrogen atoms of the methyl groups and the hydrogen or oxygen atom of the formyl group.

This steric clash forces the formyl group to rotate out of the plane of the benzene ring. This rotation reduces the repulsive forces but comes at the energetic cost of decreased conjugation between the formyl group's π-system and the aromatic ring. The final molecular conformation is a balance between these opposing forces: the drive to alleviate steric strain and the drive to maintain electronic stabilization through planarity.

This twisting of the formyl group out of the plane of the aromatic ring has a direct impact on the molecule's electronic properties and reactivity. The reduced conjugation will affect the electron density distribution within the molecule.

Rotational Barrier of the Formyl Group

The rotation of the formyl group around the C-C bond connecting it to the benzene ring is not free. A significant energy barrier must be overcome for a full 360° rotation. This barrier is influenced by both steric and electronic factors. In the case of this compound, the steric hindrance from the ortho-methyl groups is the dominant contributor to this rotational barrier.

The most stable conformation will be the one that minimizes the steric interactions, which is the aforementioned twisted, non-planar arrangement. A planar conformation, where the formyl group is coplanar with the benzene ring, represents a high-energy transition state due to the severe steric clash. The energy difference between the stable, twisted conformation and the planar transition state defines the rotational energy barrier. While precise values for this compound are not documented, it is expected to be significant due to the substantial steric hindrance.

Effects on Bond Lengths and Angles

Steric hindrance can also lead to distortions in bond lengths and angles from their ideal values. To relieve strain, the C-C bonds connecting the methyl and formyl groups to the benzene ring may be slightly elongated. Similarly, the bond angles within the benzene ring and involving the substituents may deviate from the standard 120° for sp² hybridized carbons to accommodate the bulky groups.

The table below summarizes the expected effects of steric hindrance on the molecular conformation of this compound, with illustrative data for related compounds.

| Parameter | Expected Effect in this compound | Illustrative Data for Analogous Compounds |

| Formyl Group Dihedral Angle | Non-planar with the benzene ring | ~20° in 2,6-dimethylbenzaldehyde |

| Rotational Energy Barrier | Significant barrier to rotation | - |

| C-C Bond Lengths (Aromatic-Substituent) | Potential for slight elongation | - |

| Bond Angles (within the ring) | Potential for deviation from 120° | - |

Applications of 4 Formyl 3,5 Dimethylbenzonitrile in Advanced Chemical Fields

As a Versatile Building Block in Complex Molecule Synthesis

4-Formyl-3,5-dimethylbenzonitrile is a strategically important aromatic compound characterized by three distinct functional groups: a formyl (aldehyde), a nitrile (cyano), and two methyl groups on a benzene (B151609) ring. This unique combination of reactive sites makes it a valuable and versatile building block in organic synthesis, particularly for constructing complex molecules with significant applications in medicine and potentially other chemical industries. The aldehyde group serves as a point for nucleophilic attack and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for molecular elaboration.

Pharmaceutical Intermediates and Drug Development

The primary documented value of this compound in the pharmaceutical sector lies in its role as a precursor to key intermediates used in the synthesis of high-value active pharmaceutical ingredients (APIs). Its structure is a component of several complex therapeutic agents.

This compound is a precursor to a crucial intermediate required for the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Etravirine is used in combination with other antiretroviral drugs for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. google.comwipo.int

The synthesis of Etravirine widely employs the intermediate 4-hydroxy-3,5-dimethylbenzonitrile (B139854) . google.comgoogleapis.com The formyl group of this compound can be converted to the necessary hydroxyl group through established synthetic transformations, positioning it as a key starting material. The synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from the corresponding aldehyde (3,5-dimethyl-4-hydroxybenzaldehyde) has been demonstrated, highlighting the chemical feasibility of converting the formyl group to the hydroxyl group needed for the main synthesis pathway. researchgate.net

In the established synthesis of Etravirine, 4-hydroxy-3,5-dimethylbenzonitrile is coupled with a substituted pyrimidine (B1678525) ring to form the core structure of the drug. google.comgoogleapis.com For instance, one common route involves the reaction of 4-hydroxy-3,5-dimethylbenzonitrile with a diarylamine intermediate containing a pyrimidine core to yield the final Etravirine molecule. googleapis.com

| Etravirine Synthesis Intermediate | Role of this compound | Key Reaction |

| 4-hydroxy-3,5-dimethylbenzonitrile | Precursor | Conversion of the formyl group to a hydroxyl group. |

| 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | Advanced Intermediate | The 4-hydroxy-3,5-dimethylbenzonitrile moiety is coupled with the pyrimidine ring. googleapis.com |

This compound also serves as a precursor in the synthesis of Apabetalone (RVX-208), an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. Apabetalone has been investigated for its potential in treating atherosclerosis and cardiovascular diseases.

Similar to the synthesis of Etravirine, the key intermediate derived from the benzonitrile (B105546) scaffold is 4-hydroxy-3,5-dimethylbenzonitrile . In a convergent synthesis of Apabetalone, this intermediate is used as a starting material. It is first converted into 4-(2-hydroxyethoxy)-3,5-dimethylbenzonitrile through a reaction with 2-chloroethanol. googleapis.com This molecule is then further processed and coupled with the other major fragment of the drug to construct the final quinazolinone structure of Apabetalone. The role of this compound is as a foundational starting material that can be chemically modified to produce these essential intermediates.

The utility of this compound extends to the synthesis of complex heterocyclic systems, including tricyclic compounds. The structure of Apabetalone itself contains a 2-phenylquinazolin-4(3H)-one core, which is a bicyclic heterocycle. When this core is substituted with the phenoxy group derived from the benzonitrile precursor, it forms a larger, multi-ring system with significant biological activity. The synthetic routes to such compounds showcase the versatility of the formyl and nitrile functionalities in building complex molecular architectures.

Agrochemical and Pesticide Synthesis

While the primary documented applications of this compound are in the pharmaceutical field, its structural motifs are relevant to agrochemical research. Benzonitrile derivatives are known components in various pesticides. The reactive nature of the formyl and nitrile groups allows for the creation of diverse molecular libraries that can be screened for herbicidal or pesticidal activity. However, specific, large-scale applications of this compound as a direct precursor in commercial agrochemical synthesis are not extensively documented in publicly available literature. Structurally related compounds like 4-formyl-3-methoxybenzonitrile (B1591161) have been noted for their potential use in preparing new pesticides.

Precursors for Dyes and Pigments

The aromatic nitrile structure of this compound suggests its potential as a precursor for certain types of dyes and pigments. The cyano group can be part of a chromophore system, and the formyl group allows for condensation reactions to build larger conjugated systems typical of organic colorants. Chemical supplier databases sometimes categorize the compound under organic pigments, but detailed synthetic applications in the dye and pigment industry are not well-documented in scientific journals or patents. myskinrecipes.combldpharm.com

Contributions to Materials Science and Engineering

The distinct molecular structure of this compound, characterized by a 1,3,5-trisubstituted benzene ring, provides a geometrically precise and rigid scaffold. This makes it an attractive candidate for the bottom-up construction of highly ordered materials.

Monomers and Ligands for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable porosity. nih.govrsc.org They are constructed from organic building blocks, known as monomers or linkers, which are connected by strong covalent bonds. rsc.org The choice of monomers is critical as it dictates the geometry, pore size, and ultimate function of the resulting COF.

This compound serves as a key monomer in the synthesis of certain COFs. Its utility stems from the presence of the aldehyde (-CHO) group, which can readily undergo condensation reactions with amine-containing linkers to form stable imine (-C=N-) bonds. nih.gov This reaction is one of the most common and robust methods for COF synthesis.

The structure of this compound offers several advantages:

Defined Geometry: As a planar molecule with its functional group in a specific orientation, it helps direct the formation of a predictable and ordered network.

Stability: The resulting imine-linked COFs are known for their chemical and thermal stability, which is crucial for applications in demanding environments. nih.gov

Functionality: The nitrile (-C≡N) group is retained within the COF structure, lining the walls of the pores. This introduces polarity and potential sites for post-synthetic modification, allowing for the fine-tuning of the material's properties, such as its affinity for specific gases or molecules. researchgate.net

The general synthesis of an imine-linked COF using a benzaldehyde-based monomer is depicted below:

Reaction Scheme: Imine Condensation for COF Synthesis Aldehyde Monomer (e.g., this compound) + Amine Linker → Imine-Linked COF + Water

This strategy allows for the creation of porous materials with high surface areas and uniform pore sizes, making them suitable for applications in gas storage, separation, and catalysis. acs.org

Components in Organic Electronic Materials

While direct research on this compound for organic electronics is limited, its structural motifs are relevant to this field. COFs, for which this compound is a building block, are being explored as organic semiconductors. nih.gov The potential for π-π stacking within the ordered layers of a COF can facilitate charge transport. The incorporation of electron-withdrawing nitrile groups can influence the electronic energy levels (HOMO/LUMO) of the resulting material, a key factor in designing materials for applications like organic field-effect transistors (OFETs) or photovoltaic devices.

Design of Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly fluorescent upon aggregation in the solid state or in poor solvents. This effect is often found in molecules possessing rotatable parts, such as phenyl rings, that dissipate energy through non-radiative pathways when dissolved but become locked in place upon aggregation, opening up a radiative pathway.

This compound possesses the structural characteristics of a potential AIE-active molecule, often referred to as an AIEgen.

The molecule has rotatable single bonds connecting the aldehyde and methyl groups to the central phenyl ring.

The presence of the cyano (nitrile) group, a common substituent in AIE-active molecules, can influence the electronic and packing properties in the aggregated state.

Although specific studies quantifying the AIE effect in this compound are not prominent, its derivatives are strong candidates for this property. By reacting the formyl group to create larger, more complex structures (like Schiff bases or stilbene (B7821643) derivatives), researchers can develop novel fluorophores where the intramolecular rotations are restricted upon aggregation, leading to strong light emission. This principle is widely used to design materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.

Roles in Catalysis and as Chemical Additives

The reactivity of this compound makes it a versatile intermediate in organic synthesis and a potential component in catalytic systems.

The aldehyde and nitrile groups can be selectively transformed. For instance, the aldehyde can be converted into other functional groups or used in condensation reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual functionality allows it to serve as a starting point for the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.

Furthermore, the nitrile group and the aromatic ring can coordinate with transition metals. This suggests a potential role as a ligand in catalysis, where it could be part of a larger complex that catalyzes specific chemical reactions. While this application is still an area for exploration, the structural features are promising. For example, related substituted benzaldehydes have been used in the synthesis of catalysts for cyanosilylation reactions. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonym | 4-Cyano-2,6-dimethylbenzaldehyde | aobchem.com |

| CAS Number | 157870-16-1 | aobchem.com |

| Molecular Formula | C₁₀H₉NO | aobchem.comuni.lu |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Solid | |

| SMILES | CC1=CC(=CC(C)=C1C=O)C#N | uni.lu |

| InChIKey | AMPDZSUBLMJJHS-UHFFFAOYSA-N | uni.lu |

Future Research Directions and Emerging Areas

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 4-Formyl-3,5-dimethylbenzonitrile and other aromatic aldehydes is a significant area of future research. Current industrial syntheses often rely on harsh reagents and conditions. Emerging "green chemistry" approaches offer promising alternatives.

Key research directions include:

Catalytic Fractionation of Biomass: Lignocellulosic biomass, a renewable resource, can be catalytically depolymerized to produce aromatic aldehydes. rsc.orgrsc.org Research into selective catalytic fractionation and subsequent ozonolysis could provide a sustainable pathway to precursors of this compound. rsc.orgrsc.org

Bioreduction and Microwave-Assisted Synthesis: The use of biological systems, such as plant extracts (e.g., Aloe vera), for the reduction of aromatic aldehydes presents a green alternative to traditional chemical reductants. scielo.org.mx Coupling these bioreductions with microwave irradiation can significantly shorten reaction times and improve efficiency. scielo.org.mx

Environmentally Benign Oxidants: The development of protocols using green oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen is crucial. organic-chemistry.org Surfactant-based oxodiperoxo molybdenum catalysts in water with H₂O₂ have shown promise for the selective oxidation of methylarenes to aldehydes without the need for external bases or co-catalysts. organic-chemistry.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis enables the use of molecular oxygen as a green oxidant for decarboxylative oxidation of carboxylic acids to yield aromatic aldehydes. organic-chemistry.orgresearchgate.net

| Method | Catalyst/Reagent | Key Advantage |

| Catalytic Fractionation | MoO₂ | Utilizes renewable biomass feedstock. rsc.org |

| Microwave-Assisted Bioreduction | Aloe vera extract | Fast reaction times and use of a natural reductant. scielo.org.mx |

| Green Oxidation | Surfactant-based oxodiperoxo molybdenum catalyst/H₂O₂ | Environmentally benign oxidant and aqueous reaction medium. organic-chemistry.org |

| Photoredox Catalysis | Visible light/Copper co-catalyst | Mild reaction conditions and use of molecular oxygen. organic-chemistry.orgresearchgate.net |

Exploration of Unprecedented Reactivity and Catalytic Applications

The unique combination of formyl and nitrile functionalities on a substituted benzene (B151609) ring makes this compound a versatile building block. Future research will likely focus on uncovering novel reactivity patterns and developing new catalytic applications for its derivatives.

Areas for exploration include:

Asymmetric Catalysis: Axially chiral benzonitriles have shown significant promise as ligands and catalysts in asymmetric synthesis. nih.gov Derivatives of this compound could be explored for the development of novel chiral catalysts for enantioselective transformations. nih.gov

Metallaphotoredox Catalysis: This powerful technique can be used for the functionalization of C-H bonds under mild conditions. semanticscholar.org Derivatives of this compound could serve as substrates for developing new C-H functionalization reactions. semanticscholar.org

Nitrile Group Transformations: The catalytic hydrogenation of benzonitriles to benzylamines is an important industrial process. acs.orgresearchgate.net Research into more efficient and selective catalysts for the transformation of the nitrile group in highly functionalized molecules like this compound is an active area. acs.orgresearchgate.net

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have been used for the atroposelective synthesis of axially chiral benzonitriles. nih.gov This opens up avenues for exploring the use of organocatalysts to control the reactivity of this compound and its derivatives. nih.gov

Advanced Spectroscopic Studies on Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Future studies may involve:

In Situ Spectroscopy: Techniques like in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reactions in real-time, providing valuable data on reaction kinetics and the formation of transient species. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing reactive intermediates in solution, even at very low concentrations. nih.gov This can be particularly useful for studying complex catalytic cycles.

Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can provide detailed insights into the structures and properties of reaction intermediates and transition states. nih.govrsc.orgresearchgate.netfrontiersin.org This approach has been successfully used to study the fragmentation of benzonitrile (B105546) and the vibrational spectra of its cation. nih.govrsc.orgresearchgate.net

| Spectroscopic Technique | Information Gained |

| In Situ IR/NMR | Reaction kinetics, identification of transient species. nih.gov |

| Mass Spectrometry (ESI-MS) | Detection and characterization of low-concentration reactive intermediates. nih.gov |

| Computational Spectroscopy | Structural and electronic properties of intermediates and transition states. frontiersin.org |

Rational Design and Synthesis of Functionalized Derivatives with Tailored Properties

The principles of rational drug design can be applied to create novel derivatives of this compound with specific biological activities or material properties. bbau.ac.innih.gov The nitrile group is a key pharmacophore in many drugs and can modulate physicochemical and pharmacokinetic properties. researchgate.net

Future research will likely focus on:

Medicinal Chemistry: Designing and synthesizing derivatives as potential inhibitors of therapeutic targets. For example, benzaldehyde (B42025) derivatives have been investigated as inhibitors of enzymes like aldose reductase. researchgate.net Also, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as PD-1/PD-L1 inhibitors. nih.gov

Materials Science: The synthesis of highly functionalized thiazolidinone derivatives from thiosemicarbazones derived from aromatic aldehydes is an area of interest for developing new materials with potential applications in various fields. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its properties will be crucial for developing derivatives with optimized performance.

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is becoming increasingly important for the efficient discovery and development of new molecules and materials. mit.educompchem.nl

Future directions in this area include:

Predictive Modeling: Using computational chemistry to predict the reactivity, properties, and potential applications of new this compound derivatives before their synthesis. acs.orgchemrxiv.org This can help to prioritize synthetic targets and reduce experimental effort. mit.edu

Mechanism Elucidation: Employing computational models to investigate reaction mechanisms and guide the design of more efficient catalysts and reaction conditions. mit.edu

Virtual Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of this compound derivatives for potential biological activity.

Expansion into New Interdisciplinary Fields (e.g., Supramolecular Chemistry, Bioimaging)

The unique structural features of this compound make it a candidate for exploration in emerging interdisciplinary fields.

Potential new applications include:

Supramolecular Chemistry: The aromatic ring and polar functional groups of this compound could be utilized in the design of self-assembling systems and molecular cages. The study of benzonitrile clusters has shown interesting ring-stacking phenomena. acs.org

Bioimaging: Aldehyde-reactive probes are being developed for the noninvasive imaging of disease-related biomarkers. nih.gov Derivatives of this compound could be functionalized with imaging agents (e.g., fluorescent dyes, MRI contrast agents) to create probes for specific biological targets. nih.govnih.gov Spiropyran-based sensors incorporating aldehyde functionalities have been developed for live-cell imaging of metal ions. acs.org

Chemical Sensors: The reactivity of the aldehyde and nitrile groups could be harnessed to develop chemosensors for the detection of specific analytes.

Q & A

Basic: What are efficient synthetic routes for 4-Formyl-3,5-dimethylbenzonitrile?

Methodological Answer:

The synthesis of this compound can be achieved through palladium-catalyzed coupling reactions. For example, analogous benzonitrile derivatives (e.g., 4g, 4h in ) are synthesized using Pd(OAc)₂ with XPhos as a ligand, Cs₂CO₃ as a base, and aryl halide intermediates under reflux conditions . Substitution reactions on pre-functionalized benzonitriles (e.g., halogen or methoxy groups) using formylating agents like DMF/POCl₃ (Vilsmeier-Haack reaction) may also introduce the formyl group . Industrial-scale production often employs phase-transfer catalysts to enhance yield and purity .

Advanced: How can coupling reactions involving this compound be optimized for higher yields?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves steric control and reduces side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates.

- Temperature Control : Reactions performed at 80–100°C balance kinetic activation with thermal decomposition risks .

- Substrate Purity : Ensure aryl halide intermediates (e.g., 4-bromo-3,5-dimethylbenzonitrile) are free from deactivating impurities, as highlighted in ’s synthesis of triazole derivatives .

Advanced: How can overlapping NMR signals in this compound derivatives be resolved?

Methodological Answer:

Overlapping signals (e.g., in compound 4h, ) arise from similar chemical environments or E/Z isomerism. Resolution strategies include:

- 2D NMR Techniques : HSQC and HMBC correlations differentiate between formyl protons and aromatic protons .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) and selective decoupling improve spectral clarity .

Basic: What characterization techniques are critical for validating the structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈N₂O: calculated 173.0715, observed 173.0712) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify formyl (δ ~10.2 ppm) and nitrile (δ ~115–120 ppm) groups, with methyl protons at δ ~2.3–2.5 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., ’s use for hydrazide derivatives) .

- HPLC Purity Analysis : HUPLC with UV detection ensures >95% purity .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Model transition states for formyl group reactivity (e.g., ’s DFT analysis of hydrogen bonding in hydrazides) .

- Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction pathways .

Advanced: How to address contradictions in reported synthetic yields for benzonitrile derivatives?

Methodological Answer:

- Cross-Validation : Compare protocols for analogous compounds (e.g., 4g in vs. ’s triazole synthesis) to identify critical variables (e.g., catalyst loading, reaction time) .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) that reduce yield .

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation and optimizes reaction quenching .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (per ’s guidelines) .

- Ventilation : Use fume hoods to mitigate inhalation risks from nitrile vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does steric hindrance from methyl groups influence the reactivity of this compound?

Methodological Answer:

- Steric Effects : The 3,5-dimethyl groups hinder nucleophilic attack at the formyl carbon, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) for reactions like aldol condensations .

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 4-formylbenzonitrile) to quantify steric contributions .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for Bioactive Molecules : Used in synthesizing antidiabetic triazole derivatives () and enzyme inhibitors via Schiff base formation .

- Fluorescent Probes : Conjugation with amines generates imines for pH-sensitive probes .

Advanced: How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.